5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile
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Overview
Description
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile is a heterocyclic compound featuring an isoxazole ring substituted with a 2,2-dimethyl-propyl group at the 5-position and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 2,2-dimethyl-propylacetylene with a nitrile oxide generated in situ from a hydroxylamine and an aldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Amines.
Substitution: Halogenated or sulfonylated isoxazoles.
Scientific Research Applications
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The cyano group can also act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Isoxazole-3-carbonitrile: Lacks the 2,2-dimethyl-propyl group.
5-Methylisoxazole-3-carbonitrile: Contains a methyl group instead of the 2,2-dimethyl-propyl group.
5-Phenylisoxazole-3-carbonitrile: Contains a phenyl group instead of the 2,2-dimethyl-propyl group.
Uniqueness
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile is unique due to the presence of the bulky 2,2-dimethyl-propyl group, which can influence its steric and electronic properties. This substitution can affect the compound’s reactivity and interaction with biological targets, making it distinct from other isoxazole derivatives .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)-1,2-oxazole-3-carbonitrile |
InChI |
InChI=1S/C9H12N2O/c1-9(2,3)5-8-4-7(6-10)11-12-8/h4H,5H2,1-3H3 |
InChI Key |
PNKZJORGRQBSQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=NO1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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